N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide
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Overview
Description
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide is a chemical compound with the molecular formula C15H14BrNO3S It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of formamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Sulfide derivatives are formed.
Coupling Reactions: Biaryl compounds are the primary products.
Scientific Research Applications
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl Methyl Sulfone: This compound shares the bromophenyl and sulfonyl groups but lacks the formamide group.
4-Methylphenyl Sulfonyl Chloride: It contains the methylphenylsulfonyl group but does not have the bromophenyl or formamide groups.
N-[(4-Bromophenyl)(toluene-4-sulfonyl)methyl]formamide: This compound is structurally similar but has a toluene-4-sulfonyl group instead of a 4-methylphenylsulfonyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromophenyl and sulfonyl groups allows for diverse chemical modifications, while the formamide group enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C15H14BrNO3S |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18) |
InChI Key |
BVCWSAQVSPBQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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